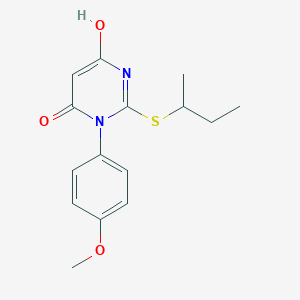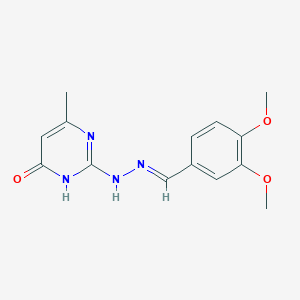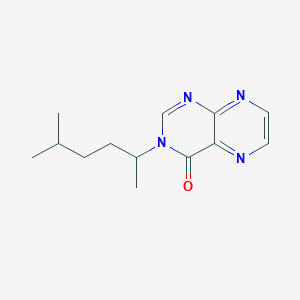![molecular formula C18H14Cl2N2O3 B5964605 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B5964605.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide, also known as CPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFM belongs to the class of furan-based compounds and has shown promising results in various research studies.
Wirkmechanismus
The exact mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to play a critical role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide in lab experiments is its high potency and specificity towards cancer cells and inflammatory pathways. However, one of the limitations of using 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide. One potential area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide. Another area of research is the investigation of the synergistic effects of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide with other anti-cancer and anti-inflammatory agents. Furthermore, the potential use of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide in combination with other treatment modalities such as chemotherapy and radiation therapy should also be explored.
Synthesemethoden
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-chloro-3-methylphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with furan-2-carboxylic acid to obtain 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in various research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-8-13(3-5-15(11)20)24-10-14-4-6-16(25-14)18(23)22-17-7-2-12(19)9-21-17/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQVCVSXYMAOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)

![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)

![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5964606.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)

![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)